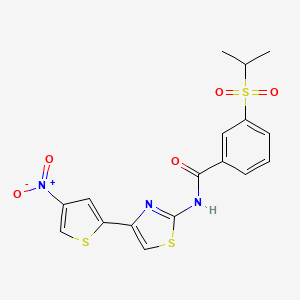

3-(isopropylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S3/c1-10(2)28(24,25)13-5-3-4-11(6-13)16(21)19-17-18-14(9-27-17)15-7-12(8-26-15)20(22)23/h3-10H,1-2H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZMPNOPATUJBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Isopropylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide, identified by its CAS number 941932-28-1, is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its antitumor and antimicrobial activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 437.5 g/mol. The structure features an isopropylsulfonyl group attached to a thiazole ring, which is further connected to a benzamide moiety. The presence of a nitro group on the thiophene ring enhances its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 437.5 g/mol |

| CAS Number | 941932-28-1 |

Antitumor Activity

Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds containing thiazole and benzothiazole derivatives have shown promising results against various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358).

Case Study Findings:

- Cell Line Testing : In vitro assays demonstrated IC50 values for related compounds ranging from to against lung cancer cell lines .

- Mechanism of Action : These compounds often interact with DNA, predominantly binding in the minor groove, which may inhibit tumor cell proliferation .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against both Gram-positive and Gram-negative bacteria. The results suggest that it possesses moderate antibacterial activity.

Research Highlights:

- Testing Methodology : Broth microdilution methods were employed to evaluate the antimicrobial properties against Escherichia coli and Staphylococcus aureus.

- Efficacy Results : Compounds demonstrated varying degrees of antibacterial activity, with some showing significant inhibition comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The structural components of this compound play crucial roles in its biological activity. The presence of the isopropylsulfonyl group and the nitro group significantly enhance its potency.

| Compound Feature | Impact on Activity |

|---|---|

| Isopropylsulfonyl Group | Increases solubility and bioavailability |

| Nitro Group on Thiophene | Enhances interaction with biological targets |

| Thiazole Ring | Contributes to DNA binding affinity |

Toxicity Studies

In addition to its biological activities, toxicity assessments using zebrafish embryos indicated that while the compound exhibits promising therapeutic effects, careful evaluation of its safety profile is essential for potential clinical applications .

Comparison with Similar Compounds

Sulfonyl Group Variations

The isopropylsulfonyl group distinguishes this compound from analogs with smaller alkyl or sulfamoyl substituents:

- Sulfamoyl groups (e.g., diethylsulfamoyl) introduce hydrogen-bonding capabilities, which could improve interactions with polar residues in enzymes or receptors .

Thiazole Ring Substituents

The 4-nitrothiophen-2-yl group on the thiazole ring contrasts with phenyl, pyridinyl, or chlorophenyl substituents in analogs:

- Thiophene rings (vs. benzene or pyridine) alter aromatic π-stacking interactions and solubility profiles .

Structure-Activity Relationships (SAR)

- Sulfonyl Group : Larger substituents (isopropyl) may improve target selectivity but reduce membrane permeability.

- Nitrothiophene vs. Nitrophenyl : The thiophene’s smaller size and sulfur atom could enhance metabolic stability compared to benzene rings.

Q & A

Q. What are the optimal synthetic routes for 3-(isopropylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide, and how can reaction yields be improved?

- Methodological Answer : Synthesis involves multi-step heterocyclic chemistry. Key steps include:

- Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones (e.g., bromoacetophenone analogs) under reflux conditions .

- Sulfonylation : Reaction of the thiazole intermediate with isopropylsulfonyl chloride in anhydrous DCM using DMAP as a catalyst .

- Nitrothiophene coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the 4-nitrothiophen-2-yl group .

Yield optimization: Adjust stoichiometry of sulfonylation reagents (1.2–1.5 equivalents), use ultrasonication to accelerate coupling reactions, and employ column chromatography for purification .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

- Methodological Answer :

- Analytical techniques :

- 1H/13C-NMR : Confirm substitution patterns (e.g., sulfonyl proton absence at δ 3.5–4.0 ppm, nitro group resonance at δ 8.2–8.5 ppm) .

- FT-IR : Validate sulfonyl S=O stretches (~1350 cm⁻¹) and nitro group N=O stretches (~1520 cm⁻¹) .

- HPLC-MS : Monitor purity (>95%) and detect byproducts (e.g., incomplete sulfonylation intermediates) .

Q. What role do the isopropylsulfonyl and nitrothiophen-2-yl groups play in the compound’s physicochemical properties?

- Methodological Answer :

- Isopropylsulfonyl : Enhances metabolic stability by reducing oxidative degradation (lipophilic contribution: logP increase ~0.5 units) .

- Nitrothiophen-2-yl : Introduces electron-withdrawing effects, improving electrophilicity for nucleophilic interactions in biological targets (e.g., enzyme inhibition) .

Experimental validation: Compare logP (shake-flask method) and UV-Vis spectra with analogs lacking these groups .

Q. What are the solubility challenges of this compound, and how can they be addressed in vitro?

- Methodological Answer :

- Solubility profile : Low aqueous solubility due to aromatic and sulfonyl groups.

- Strategies :

- Use co-solvents (DMSO:water mixtures ≤10% v/v) for biological assays .

- Synthesize phosphate or hydrochloride salts to improve ionic solubility .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s bioactivity?

- Methodological Answer :

- SAR design :

Synthesize analogs with:

- Varied sulfonyl groups (e.g., cyclopropylsulfonyl, trifluoromethylsulfonyl) .

- Nitro group replacements (e.g., cyano, amide) to modulate electron density .

Test against target enzymes (e.g., kinases) using fluorescence polarization assays.

- Data analysis : Correlate IC50 values with Hammett σ constants of substituents .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Possible causes :

- Divergent assay conditions (e.g., ATP concentration in kinase assays).

- Impurity-driven false positives (e.g., nitro group reduction byproducts).

- Resolution :

- Re-test under standardized conditions (e.g., 1 mM ATP, pH 7.4).

- Characterize metabolites via LC-MS to identify interference sources .

Q. What experimental designs are suitable for studying the compound’s environmental stability and degradation pathways?

- Methodological Answer :

- Degradation studies :

- Hydrolytic stability: Incubate in buffers (pH 3–9) at 37°C; monitor via HPLC .

- Photodegradation: Expose to UV light (254 nm); analyze nitro-to-amine reduction using TLC .

- Ecotoxicology : Use Daphnia magna assays to assess acute toxicity of degradation products .

Q. How can computational modeling guide the optimization of this compound’s target binding affinity?

- Methodological Answer :

- In silico workflow :

Perform molecular docking (AutoDock Vina) to identify key binding residues.

Conduct QSAR modeling to predict affinity changes with substituent modifications .

- Validation : Compare predicted vs. experimental ΔG values from surface plasmon resonance (SPR) .

Q. What strategies mitigate challenges in scaling up multi-step synthesis for in vivo studies?

- Methodological Answer :

- Process optimization :

- Replace column chromatography with crystallization (e.g., isopropyl ether/hexane) for intermediates .

- Use flow chemistry for nitrothiophene coupling to improve reproducibility .

- Quality control : Implement in-line FTIR for real-time reaction monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.